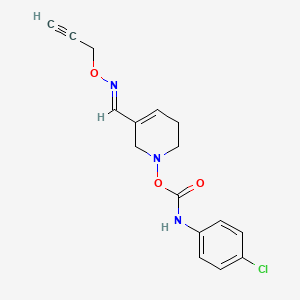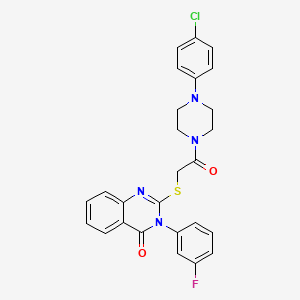
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(4-(1-piperidinyl)butyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(4-(1-piperidinyl)butyl)-, monohydrochloride is a complex organic compound with a unique structure that includes a pyridoindole core. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
The synthesis of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(4-(1-piperidinyl)butyl)-, monohydrochloride involves multiple steps, including the formation of the pyridoindole core and subsequent functionalization. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
科学研究应用
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(4-(1-piperidinyl)butyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.
Industry: It may be used in the development of new materials or as a precursor in industrial processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the context of its use and the specific biological system being studied .
相似化合物的比较
When compared to other similar compounds, 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(4-(1-piperidinyl)butyl)-, monohydrochloride stands out due to its unique structure and diverse applications. Similar compounds may include other pyridoindole derivatives, each with their own distinct properties and uses. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological activities .
属性
CAS 编号 |
184691-54-1 |
|---|---|
分子式 |
C21H30ClN3O |
分子量 |
375.9 g/mol |
IUPAC 名称 |
9-methyl-2-(4-piperidin-1-ylbutyl)-3,4-dihydropyrido[3,4-b]indol-1-one;hydrochloride |
InChI |
InChI=1S/C21H29N3O.ClH/c1-22-19-10-4-3-9-17(19)18-11-16-24(21(25)20(18)22)15-8-7-14-23-12-5-2-6-13-23;/h3-4,9-10H,2,5-8,11-16H2,1H3;1H |
InChI 键 |
DLKHNNTUVKNJSE-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C3=C1C(=O)N(CC3)CCCCN4CCCCC4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[(E)-21-methyldocos-8-enyl] 2-methylpropyl hydrogen phosphate](/img/structure/B12712407.png)









